molecular formula C13H27ClN2O2 B11925138 tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride CAS No. 1201785-12-7

tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride

Cat. No.: B11925138
CAS No.: 1201785-12-7
M. Wt: 278.82 g/mol
InChI Key: RQWJCFZPHVSVNK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride (CAS: 1201785-12-7) is a piperazine derivative with the molecular formula C₁₃H₂₇ClN₂O₂ and a molecular weight of 278.82 g/mol . It is a hydrochloride salt of a tert-butyl carbamate-protected piperazine, where the 2-position of the piperazine ring is substituted with an isobutyl group. This compound is typically stored under dry, room-temperature conditions to maintain stability .

Properties

CAS No.

1201785-12-7

Molecular Formula

C13H27ClN2O2

Molecular Weight

278.82 g/mol

IUPAC Name

tert-butyl 2-(2-methylpropyl)piperazine-1-carboxylate;hydrochloride

InChI

InChI=1S/C13H26N2O2.ClH/c1-10(2)8-11-9-14-6-7-15(11)12(16)17-13(3,4)5;/h10-11,14H,6-9H2,1-5H3;1H

InChI Key

RQWJCFZPHVSVNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1CNCCN1C(=O)OC(C)(C)C.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride typically involves the reaction of tert-butyl 2-isobutylpiperazine-1-carboxylate with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt. The general synthetic route can be summarized as follows:

    Starting Materials: tert-Butyl 2-isobutylpiperazine-1-carboxylate and hydrochloric acid.

    Reaction Conditions: The reaction is typically conducted at room temperature in an inert atmosphere to prevent any unwanted side reactions.

    Purification: The product is purified using standard techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and minimize impurities. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or the isobutyl group can be replaced by other functional groups.

    Oxidation and Reduction Reactions: The piperazine ring can undergo oxidation or reduction reactions, leading to the formation of different derivatives.

    Hydrolysis: The ester group in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols. The reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under controlled conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted piperazine derivatives, while oxidation and reduction reactions can lead to different oxidation states of the piperazine ring.

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride serves as a crucial building block in the synthesis of more complex organic molecules. Its structural features allow for modifications that can enhance biological activity, making it a valuable intermediate in drug discovery.

Research indicates that this compound exhibits various biological activities, including:

  • Antimicrobial Properties : Studies have shown that piperazine derivatives can possess antibacterial effects against Gram-positive bacteria, including drug-resistant strains like Staphylococcus aureus .
  • Antiparasitic Activity : Recent investigations have identified piperazine derivatives as potential treatments for Chagas disease, demonstrating effective inhibition of Trypanosoma cruzi amastigotes in vitro and promising results in vivo .

Case Study 1: Anti-Chagas Activity

A study focused on the synthesis and evaluation of piperazine derivatives for their anti-Chagas activity revealed that this compound showed significant potency against T. cruzi amastigotes without notable toxicity in animal models. This highlights its potential as a candidate for treating Chagas disease .

Case Study 2: Antimicrobial Effects

In vitro studies demonstrated that this compound exhibited antibacterial activity against various pathogens. The compound's ability to inhibit bacterial growth suggests its utility in developing new antimicrobial agents .

Mechanism of Action

The mechanism of action of tert-Butyl 2-isobutylpiperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets in biological systems. The piperazine ring can interact with various receptors and enzymes, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Table 1: Key Structural and Physical Properties of Comparable Piperazine Derivatives

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Substituent Position/Group Key Properties/Applications
This compound (1201785-12-7) C₁₃H₂₇ClN₂O₂ 278.82 2-isobutyl High stability (hydrochloride salt); intermediate in drug synthesis
(R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride (1384840-46-3) C₁₀H₂₁ClN₂O₂ 236.74 3-methyl (R-configuration) ≥95% purity; used in chiral synthesis
tert-Butyl 4-methylpiperazine-1-carboxylate (N/A) C₁₀H₂₀N₂O₂ 200.28 4-methyl High synthetic accessibility; polar solvent solubility
tert-Butyl 4-(2-methylbenzyl)piperazine-1-carboxylate (N/A) C₁₈H₂₈N₂O₂ 304.43 4-(2-methylbenzyl) Colorless oil; synthesized via alkylation (98% yield)
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride (1217478-55-1) C₁₂H₂₅ClN₂O₂ 264.80 2-propyl (S-configuration) Structural similarity score: 0.92 (vs. target compound)

Key Observations :

Substituent Position and Steric Effects: The 2-isobutyl group in the target compound introduces significant steric hindrance compared to 3-methyl or 4-methyl analogues . This may influence reactivity in subsequent synthetic steps, such as deprotection or coupling reactions.

Hydrochloride Salt vs. Free Base :

  • Hydrochloride salts (e.g., CAS 1201785-12-7 and 1384840-46-3) offer improved solubility in aqueous media compared to free bases, critical for bioavailability in pharmaceutical formulations .

Synthetic Efficiency :

  • The tert-butyl 4-(2-methylbenzyl)piperazine-1-carboxylate was synthesized with a 98% yield via alkylation, suggesting that bulky substituents at the 4-position are synthetically accessible . In contrast, 2-position substitutions (e.g., 2-isobutyl or 2-propyl) may require more specialized reagents or conditions.

Chiral vs. Achiral Derivatives :

  • Chiral analogues like (R)-tert-Butyl 3-methylpiperazine-1-carboxylate hydrochloride are critical for enantioselective drug design, whereas the target compound lacks explicit stereochemical data in the available evidence .

Physicochemical and Functional Comparisons

Table 2: Functional Group Impact on Physicochemical Properties

Compound Log S (Solubility) Polar Surface Area (Ų) Bioavailability Score
This compound -2.3 (estimated) 45.6 0.55
tert-Butyl 4-methylpiperazine-1-carboxylate -1.8 38.7 0.65
(S)-tert-Butyl 2-propylpiperazine-1-carboxylate hydrochloride -2.1 45.6 0.53

Analysis :

  • The 2-isobutyl substituent reduces aqueous solubility (Log S = -2.3) compared to the 4-methyl derivative (Log S = -1.8) due to increased hydrophobicity .
  • All compounds exhibit moderate bioavailability scores (~0.5–0.65), suggesting utility as intermediates rather than final drug molecules .

Biological Activity

Tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of neuropharmacology and drug development. This article explores the biological activity of this compound, detailing its mechanisms of action, structural characteristics, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of this compound is C13H27ClN2O2C_{13}H_{27}ClN_2O_2, with a molecular weight of approximately 278.82 g/mol. It features a piperazine ring substituted with tert-butyl and isobutyl groups, which may influence its pharmacological properties.

PropertyValue
Molecular FormulaC13H27ClN2O2C_{13}H_{27}ClN_2O_2
Molecular Weight278.82 g/mol
Physical StateSolid
Storage ConditionsInert atmosphere, 2°C to 8°C

The biological activity of this compound is primarily attributed to its interactions with various neurotransmitter systems. Preliminary studies suggest that the compound may act as an antagonist or modulator at specific receptors in the central nervous system, particularly those involved in mood regulation and anxiety responses.

Interaction Studies

Research indicates that this compound may exhibit binding affinities to several neurotransmitter receptors, including serotonin and dopamine receptors. These interactions are crucial for understanding its potential therapeutic applications in treating mood disorders and anxiety.

Case Studies and Research Findings

  • Neuropharmacological Effects :
    • A study conducted on animal models demonstrated that this compound significantly reduced anxiety-like behaviors. This was assessed using standard tests such as the elevated plus maze and open field test, indicating its potential as an anxiolytic agent.
  • Binding Affinity Studies :
    • Virtual screening and molecular docking studies have shown that the compound binds effectively to the serotonin receptor subtypes 5-HT1A and 5-HT2A, suggesting a mechanism through which it may exert its effects on mood regulation .
  • Comparison with Other Piperazine Derivatives :
    • When compared to similar piperazine derivatives, this compound exhibited unique binding profiles that suggest enhanced selectivity for certain receptor types, which may lead to fewer side effects compared to existing treatments .

Summary of Biological Activities

The biological activities of this compound can be summarized as follows:

Biological ActivityDescription
Anxiolytic EffectsReduces anxiety-like behaviors in animal models
Neurotransmitter InteractionModulates serotonin and dopamine receptor activity
Binding AffinityHigh selectivity for specific receptor subtypes

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-isobutylpiperazine-1-carboxylate hydrochloride, and how is purity ensured?

The synthesis typically involves Boc (tert-butoxycarbonyl) protection of the piperazine nitrogen, followed by isobutyl group introduction via alkylation. For example, a nucleophilic substitution reaction using 2-bromoisobutane under basic conditions (e.g., K₂CO₃ in DMF) can yield the intermediate. The Boc group is then deprotected under acidic conditions (e.g., HCl in dioxane) to form the hydrochloride salt. Purification often employs silica gel chromatography (eluting with gradients of ethyl acetate/hexanes) to isolate the product . Purity is validated using HPLC (C18 column, acetonitrile/water mobile phase) and LC-MS to confirm molecular mass (e.g., exact mass 312.1492 for the protonated form) .

Q. Why are hydrochloride salts commonly used for this compound in research?

Hydrochloride salts improve solubility in polar solvents (e.g., water, methanol), facilitating biological assays and crystallization. The ionic nature enhances stability by reducing hygroscopicity and preventing decomposition during storage. Safety data sheets (SDS) emphasize handling in anhydrous conditions to avoid deliquescence .

Q. What analytical techniques are critical for characterizing this compound?

  • NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., piperazine ring substitution) and Boc group integrity.
  • LC-MS : Validates molecular weight (e.g., [M+H]⁺ at m/z 313.15) and detects impurities .
  • Elemental analysis : Ensures stoichiometric Cl⁻ content in the hydrochloride salt.
  • X-ray crystallography : Resolves stereochemical ambiguities (e.g., enantiomeric purity) using SHELX programs for structure refinement .

Advanced Research Questions

Q. How does stereochemistry at the 2-isobutyl position influence biological activity, and how is enantiomeric purity assessed?

The (R)- and (S)-enantiomers (CAS 674792-06-4) may exhibit differential receptor binding or metabolic stability. Enantiomeric purity is determined via chiral HPLC (e.g., Chiralpak AD-H column, heptane/ethanol mobile phase) or circular dichroism. X-ray crystallography (using SHELXL) can resolve absolute configuration, as demonstrated in related piperazine derivatives .

Q. How do hydrogen-bonding networks in crystalline forms affect physicochemical properties?

Graph set analysis (e.g., Etter’s rules) reveals motifs like N–H···Cl⁻ or C=O···H–N interactions, which influence melting points and solubility. For example, intermolecular H-bonds between the piperazine NH and chloride ion stabilize the lattice, reducing solubility in nonpolar solvents. Single-crystal studies (e.g., using Mo Kα radiation) quantify these interactions .

Q. What experimental strategies resolve contradictions in crystallographic or spectroscopic data?

Discrepancies between calculated and observed X-ray intensities (e.g., due to disorder) are addressed using SHELXL’s refinement tools (SADI, SIMU commands). Cross-validation with solid-state NMR or IR spectroscopy verifies hydrogen-bonding patterns. For chiral centers, anomalous dispersion effects (Cu Kα radiation) help assign configurations unambiguously .

Q. How can reaction conditions be optimized to improve yield and selectivity in scale-up synthesis?

Design of experiments (DoE) evaluates factors like temperature (20–80°C), solvent polarity (DMF vs. THF), and catalyst loading. Monitoring via TLC or inline IR spectroscopy identifies intermediates. For Boc deprotection, HCl concentration (1–4 M in dioxane) and reaction time are critical to avoid side products (e.g., tert-butyl chloride formation) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.